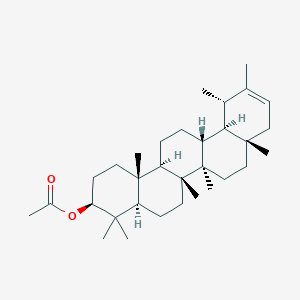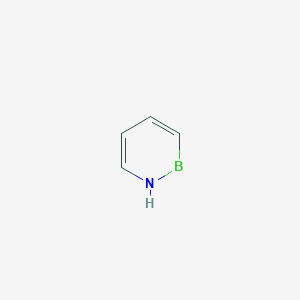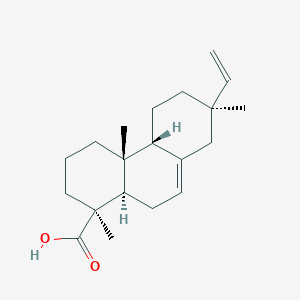
9beta-Pimara-7,15-dien-19-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9beta-pimara-7,15-dien-19-oic acid is a pimarane diterpenoid resulting from the oxidation of primary alcohol group of 9beta-pimara-7,15-dien-19-ol to the corresponding carboxylic acid. It is a pimarane diterpenoid and a monocarboxylic acid. It is a conjugate acid of a 9beta-pimara-7,15-dien-19-oate.
Applications De Recherche Scientifique
1. Potential Anti-Diabetic and Anti-Diabetic Complications Properties
9beta-Pimara-7,15-dien-19-oic acid, found in the roots of Aralia continentalis, shows promise in treating diabetes and its complications. It exhibits inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) and rat lens aldose reductase (RLAR), both of which are significant in the context of diabetes (Jung et al., 2012).
2. Application in Photooxygenation Studies
The compound has been studied in photooxygenation reactions, demonstrating interesting chemical behavior under specific conditions. This research contributes to the understanding of its chemical properties and potential applications in synthesis and transformation studies (Cruz, Cerqueira, & Roque, 2003).
3. Biotransformation Using Microorganisms
The use of microorganisms like Aspergillus niger to transform 9beta-Pimara-7,15-dien-19-oic acid leads to the creation of novel derivatives. These derivatives are significant for exploring their potential in inhibiting vascular smooth muscle contraction, which is relevant in cardiovascular research (Severiano et al., 2013).
4. Potential in Treating Cardiovascular Disorders
Extracted from Viguiera arenaria, this compound has shown efficacy in inhibiting rat carotid rings contraction, suggesting a potential role in treating cardiovascular disorders (Ambrósio et al., 2002).
5. Inhibitory Effects on PTP1B and Potential Diabetes Treatment
Studies on diterpenes derived from Aralia continentalis indicate that compounds like 9beta-Pimara-7,15-dien-19-oic acid can inhibit PTP1B. This inhibition can potentially improve the insulin-dependent signaling pathway, offering a therapeutic approach for diabetes treatment (Jung et al., 2013).
6. Anti-Inflammatory Properties
This compound is identified as having significant anti-inflammatory activity, particularly in its ability to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are important in inflammatory responses (Lim et al., 2009).
7. Role in Biosynthesis of Rice Phytoalexin
9beta-Pimara-7,15-dien-19-oic acid participates in the biosynthesis of momilactone A, a rice diterpene phytoalexin. This involvement is critical for understanding plant defense mechanisms and developing agricultural strategies (Atawong, Hasegawa, & Kodama, 2002).
Propriétés
Nom du produit |
9beta-Pimara-7,15-dien-19-oic acid |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(1S,4aR,4bR,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15-,16-,18-,19-,20+/m1/s1 |
Clé InChI |
MXYATHGRPJZBNA-BDUQCRIQSA-N |
SMILES isomérique |
C[C@]1(CC[C@@H]2C(=CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)C1)C=C |
SMILES canonique |
CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



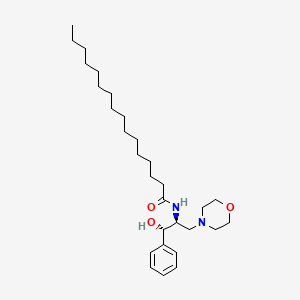
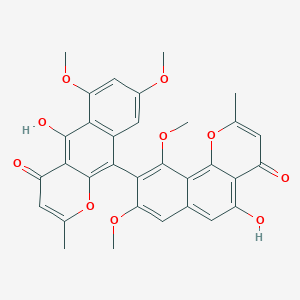
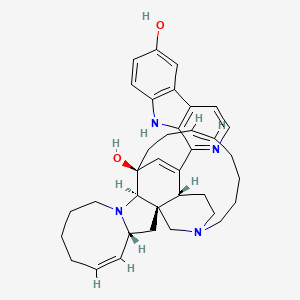
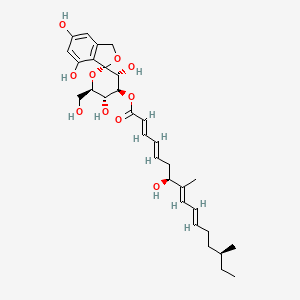
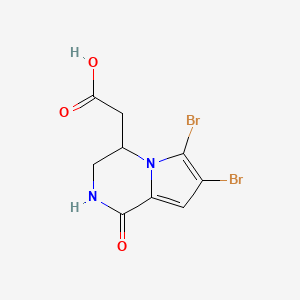
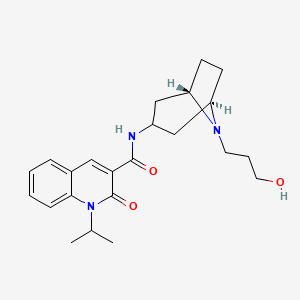
![(2S)-2-[[(2S)-2-[[(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1254614.png)
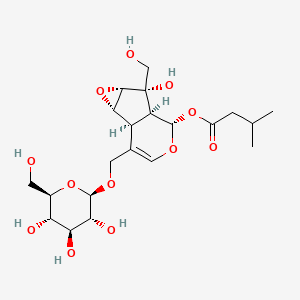
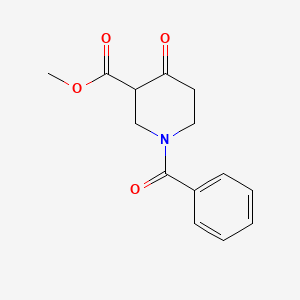
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254621.png)
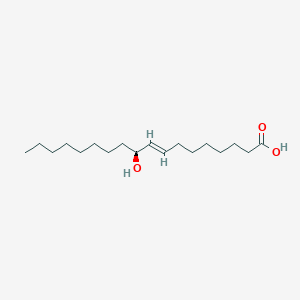
![(3S,8R,9S,10R,13R,14S,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1254623.png)
